Ethyl 3-(2-phenylethenyl)hex-5-enoate
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Overview
Description
Ethyl 3-(2-phenylethenyl)hex-5-enoate is an organic compound with a complex structure that includes both ester and alkene functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-phenylethenyl)hex-5-enoate typically involves the alkylation of enolate ions. One common method is the reaction of ethyl acetoacetate with an appropriate alkyl halide under basic conditions. The enolate ion, formed by deprotonation of ethyl acetoacetate with a strong base like sodium ethoxide, reacts with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-phenylethenyl)hex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkene group to an alkane.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3-(2-phenylethenyl)hex-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-phenylethenyl)hex-5-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can further participate in biochemical pathways. The alkene group can undergo addition reactions, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Oleocanthal: A phenylethanoid found in olive oil with anti-inflammatory properties.
Ethyl acetoacetate: A simpler ester used in similar synthetic applications.
Uniqueness
Ethyl 3-(2-phenylethenyl)hex-5-enoate is unique due to its combination of ester and alkene functional groups, allowing it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications .
Properties
CAS No. |
87995-28-6 |
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Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
ethyl 3-(2-phenylethenyl)hex-5-enoate |
InChI |
InChI=1S/C16H20O2/c1-3-8-15(13-16(17)18-4-2)12-11-14-9-6-5-7-10-14/h3,5-7,9-12,15H,1,4,8,13H2,2H3 |
InChI Key |
NFUSFPUJGLUQFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC=C)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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